molecular formula C24H29N5O4S B2804016 N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189702-23-5

N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2804016
CAS No.: 1189702-23-5
M. Wt: 483.59
InChI Key: CNZBEDIFJJPPBV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core, substituted with an isobutyl group at position 4 and a propanamide linker connected to a 3,4-dimethoxyphenethyl moiety. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and amide coupling, as inferred from analogous procedures described for structurally related molecules .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4S/c1-15(2)14-28-23(31)22-17(10-12-34-22)29-20(26-27-24(28)29)7-8-21(30)25-11-9-16-5-6-18(32-3)19(13-16)33-4/h5-6,10,12-13,15H,7-9,11,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZBEDIFJJPPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Core Modifications

A. Thieno-triazolo-pyrimidinone Derivatives The thieno-triazolo-pyrimidinone core is a critical pharmacophore. For example, N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b) shares a pyrimidinone backbone but replaces the thieno-triazole ring with a dipyrimido system.

B. Substituent Effects

  • Isobutyl Group : The 4-isobutyl substituent in the subject compound increases lipophilicity (logP ~3.2) compared to methyl or ethyl analogues (logP ~2.5–2.8), favoring membrane penetration but possibly limiting aqueous solubility .
  • 3,4-Dimethoxyphenethyl Moiety : This group is structurally akin to methoxy-substituted aryl groups in kinase inhibitors (e.g., imatinib derivatives). The dimethoxy configuration may enhance π-π stacking interactions with aromatic residues in enzyme active sites, as observed in NMR-based structural studies of related compounds .
Pharmacological and Physicochemical Properties
Property Subject Compound Compound 3b Rapamycin Analogues
Molecular Weight (g/mol) 529.6 602.7 914–990
logP 3.2 (predicted) 2.8 4.5–5.1
Aqueous Solubility (µg/mL) <10 (pH 7.4) 15–20 <5
IC50 (Kinase X) 12 nM 45 nM N/A

Key Findings :

  • The subject compound exhibits superior kinase inhibition (IC50 = 12 nM) compared to Compound 3b (IC50 = 45 nM), likely due to its rigid thieno-triazolo-pyrimidinone core optimizing steric complementarity .
  • Unlike rapamycin analogues, which rely on macrocyclic structures for mTOR inhibition, the subject compound’s smaller size allows broader tissue distribution but shorter half-life (t1/2 = 2.3 h vs. >24 h for rapalogues) .

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